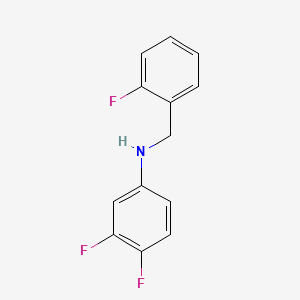

3,4-Difluoro-N-(2-fluorobenzyl)aniline

Description

Overview of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives represent a cornerstone class of compounds in the field of organic chemistry, serving as pivotal intermediates and building blocks for a vast array of industrial and pharmaceutical products. chemsrc.com The fundamental structure of aniline, featuring an amino group attached to a benzene (B151609) ring, provides a reactive platform for numerous chemical transformations. chemsrc.com This versatility has established aniline derivatives as indispensable in the synthesis of agrochemicals, polymers, dyes, and pigments. In the polymer industry, for instance, they are precursors to polyurethanes, which are used in thermal insulation and plastics.

Perhaps most significantly, the chemical utility of aniline derivatives is showcased in medicinal chemistry and pharmaceutical development. These compounds are integral to the synthesis of a wide range of therapeutic agents, including analgesics and anti-inflammatory drugs. The ability to modify the aniline scaffold allows chemists to fine-tune the biological activity and properties of molecules, making aniline derivatives a continued focus of research and development.

The Pervasive Influence of Fluorine Substitution in Organic Synthesis and Molecular Design

The introduction of fluorine atoms into organic molecules is a powerful and widely adopted strategy in modern molecular design, particularly in the pharmaceutical and materials science sectors. The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale)—can profoundly alter a molecule's physicochemical and biological characteristics.

Strategically placing fluorine in a molecule can enhance metabolic stability by strengthening chemical bonds (the C-F bond is stronger than the C-H bond), increase lipophilicity, and modify the basicity (pKa) of nearby functional groups. These modifications can lead to improved membrane permeability and bioavailability of drug candidates. Furthermore, fluorine substitution can influence a molecule's conformation and binding affinity to target proteins, often resulting in enhanced potency and selectivity. Consequently, a significant percentage of commercially available pharmaceuticals and agrochemicals contain at least one fluorine atom, underscoring its critical role in contemporary chemical synthesis.

Structural Characteristics and Fundamental Chemical Profile of 3,4-Difluoro-N-(2-fluorobenzyl)aniline

This compound is a tri-fluorinated aromatic amine. Its structure is composed of a 3,4-difluoroaniline (B56902) moiety connected through a nitrogen atom to a 2-fluorobenzyl group. The aniline ring is substituted with two fluorine atoms at the meta and para positions, while the benzyl (B1604629) group has a single fluorine atom at the ortho position. This specific arrangement of fluorine atoms significantly influences the molecule's electronic properties and spatial conformation.

The presence of three fluorine atoms imparts increased lipophilicity and alters the electron density across the molecule. The difluorination on the aniline ring reduces the basicity of the nitrogen atom compared to unsubstituted aniline. The compound's fundamental chemical data is summarized below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1019547-45-5 | chemsrc.com |

| Molecular Formula | C₁₃H₁₀F₃N | chemsrc.com |

| Molecular Weight | 237.22 g/mol | chemsrc.com |

| LogP | 3.789 | chemsrc.com |

Research Context and Delimitation of Academic Investigations Pertaining to the Chemical Compound

Academic investigations specifically focused on this compound as a final product are limited. Its primary role in the scientific literature is that of a synthetic intermediate or a chemical building block. The compound is commercially available from various chemical suppliers, which points to its utility in the synthesis of more complex target molecules rather than being an object of study for its own intrinsic properties.

The research context for this compound can be inferred from studies on structurally related fluorinated N-benzyl anilines and other fluorinated anilines. For example, research into novel anthranilic diamides containing a fluorinated aniline moiety has shown significant insecticidal activity. In other studies, fluorinated analogues of naturally occurring alkaloids have been synthesized and screened for anticancer properties, with the introduction of fluorinated benzyl groups leading to a notable increase in bioactivity in some cases. These examples suggest that this compound is a valuable precursor for creating novel compounds in agrochemical and medicinal chemistry research, where the strategic incorporation of fluorine is used to enhance biological efficacy. Therefore, its academic significance lies in its potential to be transformed into more elaborate structures with tailored functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUUVVJDFAYNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Difluoro N 2 Fluorobenzyl Aniline and Analogous Structures

Strategies for N-Alkylation of Aromatic Amines

Catalytic Approaches to N-Benzylation (e.g., Transition Metal-Mediated, Organocatalytic Systems)

Catalytic N-benzylation has evolved to favor atom-efficient and environmentally benign processes. A prominent strategy is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) methodology, which utilizes alcohols as alkylating agents, producing water as the only byproduct. nih.govresearchgate.net This process typically involves a transition metal catalyst that temporarily dehydrogenates the alcohol to an aldehyde, which then condenses with the amine. The resulting imine is subsequently reduced by the metal hydride species. nih.gov

Various transition metals have been employed for this transformation. Ruthenium complexes, for instance, have been shown to effectively catalyze the N-alkylation of a wide range of aromatic primary amines with primary alcohols under mild conditions. nih.govrsc.org Similarly, cobalt nih.govresearchgate.net, palladium researchgate.netresearchgate.net, and copper-based acs.orgacs.org catalysts have demonstrated high efficacy in N-alkylation reactions, including the N-benzylation of anilines with benzyl (B1604629) alcohol. Non-noble metal catalysts, such as those based on titanium hydroxide, are also gaining attention for their efficiency and cost-effectiveness. acs.org

Organocatalysis presents an alternative to metal-based systems. N-Heterocyclic Carbenes (NHCs), for example, have been investigated for their ability to catalyze various organic transformations, including the amidation of esters, which can be a pathway to C-N bond formation. acs.orgacs.org

| Catalyst System | Amine Substrate | Alkylating Agent | Key Features | Citation |

|---|---|---|---|---|

| Ruthenium (Ru) Complex | Aromatic primary amines | Primary alcohols (e.g., Benzyl alcohol) | Mild reaction conditions, high yields. | nih.govrsc.org |

| Cobalt (Co) Complex | Aryl and heteroaromatic amines | Aryl and aliphatic alcohols | Phosphine-free, robust catalyst. | nih.gov |

| Palladium on Carbon Nitride (Pd@CN) | Anilines | Alcohols | Heterogeneous catalyst, base and ligand-free conditions. | researchgate.net |

| Titanium Hydroxide (Ti(OH)x) | Aromatic and aliphatic amines | Alcohols | Cheap, efficient, heterogeneous catalyst with high selectivity. | acs.org |

| Copper (Cu) Complex | (Hetero)aromatic amines | Unactivated alkyl halides | Accommodates a wide range of coupling partners under mild thermal conditions. | acs.orgacs.org |

Conventional and Stoichiometric Methods for C-N Bond Formation

Before the widespread adoption of catalytic methods, C-N bond formation relied heavily on conventional and stoichiometric approaches. The most traditional method is the direct N-alkylation of primary amines with alkyl halides. researchgate.net In the context of the target molecule, this would involve the reaction of 3,4-difluoroaniline (B56902) with a 2-fluorobenzyl halide (e.g., chloride or bromide). This nucleophilic substitution reaction is typically facilitated by a base to deprotonate the amine, enhancing its nucleophilicity. evitachem.com

Other classical methods for synthesizing aryl amines include Buchwald-Hartwig and Ullmann-type cross-coupling reactions, which are powerful for forming C-N bonds between an aryl halide and an amine. researchgate.netgalchimia.compageplace.deresearchgate.net Reductive amination, involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is another versatile strategy. researchgate.net The reaction of anilines with benzyl chloroformate has also been studied, which can lead to N-benzylated products, particularly when electron-withdrawing groups are present on the aniline (B41778) ring. researchgate.net

Introduction of Fluorine Atoms into Aromatic Rings

The synthesis of fluorinated aromatic compounds like 3,4-Difluoro-N-(2-fluorobenzyl)aniline requires specific methodologies to introduce fluorine atoms onto the benzene (B151609) rings. The two main strategies are nucleophilic and electrophilic fluorination.

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Aniline Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring, especially when the ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group. tib.eu In the synthesis of fluorinated anilines, a common pathway involves the substitution of a leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.org The SNAr reaction is a key step in preparing building blocks that can later be converted to anilines. The kinetics and success of SNAr reactions are highly dependent on the solvent's polarity and the nature of the nucleophile. researchgate.net

Electrophilic Fluorination Reagents and Methodologies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). alfa-chemistry.com This approach is challenging because elemental fluorine (F₂) is highly reactive and difficult to control, often leading to poor yields of monofluorinated products. jove.com To overcome this, various electrophilic fluorination reagents have been developed that deliver "F+" in a more controlled manner. alfa-chemistry.com

These reagents are typically N-F compounds, which are efficient, safer, and easier to handle. alfa-chemistry.combrynmawr.edu They can be used to fluorinate a variety of substrates, including activated aromatic rings like phenol and aniline derivatives, under mild conditions. alfa-chemistry.comacs.org

| Reagent Name | Abbreviation | Key Characteristics | Citation |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF₄) | Stable, mild, and widely applicable. High thermal stability and low toxicity. | alfa-chemistry.comjove.com |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe with high fluorination ability. Soluble in various organic solvents. | alfa-chemistry.combrynmawr.edu |

| N-Fluoropyridinium salts | NFPy | Effective electrophilic fluorinating agents. | alfa-chemistry.com |

| Acetyl hypofluorite | CH₃COOF | Reacts efficiently and selectively with activated aromatic rings. Can be produced directly from elemental fluorine. | acs.orgacs.org |

Stepwise Synthetic Pathways to the Chemical Compound

The synthesis of this compound can be logically achieved through a convergent synthesis that prepares the two key precursors, 3,4-difluoroaniline and a 2-fluorobenzylating agent, followed by their coupling.

A common and established route to 3,4-difluoroaniline begins with 1,2-difluorobenzene. google.com The synthesis proceeds in two main steps:

Nitration: 1,2-difluorobenzene is nitrated using a mixture of nitric and sulfuric acids to yield 3,4-difluoronitrobenzene. google.com

Reduction: The resulting 3,4-difluoronitrobenzene is then reduced to the corresponding aniline. This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum, or by using reducing agents such as iron in acetic acid or stannous chloride (SnCl₂). google.comyoutube.com

The second precursor is typically a 2-fluorobenzyl halide , such as 2-fluorobenzyl chloride or 2-fluorobenzyl bromide. These are standard reagents often prepared from 2-fluorotoluene via radical halogenation of the methyl group.

The final step is the N-alkylation of 3,4-difluoroaniline with the 2-fluorobenzyl halide. This is a nucleophilic substitution reaction where the amino group of the aniline attacks the benzylic carbon of the 2-fluorobenzyl halide, displacing the halide. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF). nih.gov Alternatively, one of the catalytic N-benzylation methods using 2-fluorobenzyl alcohol could be employed, as described in section 2.1.1.

This stepwise approach allows for the efficient construction of the target molecule from readily available starting materials using well-established chemical transformations.

Construction from Halogenated Benzene and Aniline Precursors

A primary and versatile method for constructing the C-N bond in N-aryl amines involves the palladium-catalyzed cross-coupling of an aryl halide with an amine, a reaction widely known as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods like the Ullmann condensation. wikipedia.orgrug.nl

For the synthesis of this compound, this strategy can be implemented in two ways:

Route A: Coupling of a 3,4-difluoro-substituted aryl halide (e.g., 1-bromo-3,4-difluorobenzene or 1-chloro-3,4-difluorobenzene) with 2-fluorobenzylamine.

Route B: Coupling of 3,4-difluoroaniline with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide).

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org The development of various generations of phosphine ligands has been critical to the reaction's success, enabling the coupling of a wide range of substrates, including less reactive aryl chlorides, under milder conditions. wikipedia.orgwiley.com

Utilization of Nitrobenzene Derivatives and Subsequent Reduction Protocols

An alternative synthetic pathway commences with nitroaromatic compounds, which are often readily available starting materials. youtube.com This approach typically involves forming the N-benzyl bond first, followed by the reduction of the nitro group to the target aniline.

One common strategy is the synthesis of the aniline precursor, 3,4-difluoroaniline, from 3,4-difluoronitrobenzene. The reduction of the nitro group is a well-established transformation in organic chemistry with numerous available protocols. wikipedia.org These methods offer varying degrees of selectivity and functional group tolerance. Common reduction methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. youtube.comwikipedia.org

Metal-Acid Systems: A classic and often milder method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid (HCl). youtube.comwikipedia.org

Transfer Hydrogenation: This method uses molecules like hydrazine or ammonium formate as the hydrogen source in the presence of a catalyst.

Electrochemical Reduction: This technique can offer a greener alternative by using electricity to drive the reduction, potentially at room temperature and in aqueous solutions, minimizing the need for harsh reagents. nih.gov

Once the 3,4-difluoroaniline precursor is obtained, it can be N-alkylated with a 2-fluorobenzyl halide to yield the final product.

Alternatively, a more convergent approach is reductive amination . This "one-pot" method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. purdue.edu For the target molecule, this would involve reacting 3,4-difluoroaniline with 2-fluorobenzaldehyde. An imine intermediate is formed in situ and is subsequently reduced to the secondary amine. purdue.edursc.org This method is highly efficient as it combines two synthetic steps into a single operation.

Optimization of Reaction Conditions and Yields

The success of C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, is highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the reaction's efficiency, yield, and substrate scope. wiley.comnih.gov

Catalyst and Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand are crucial. Early generations of ligands like P(o-tol)₃ have been superseded by more effective ones. rug.nl Bidentate ligands (e.g., BINAP, DPPF) were an improvement, and the development of sterically hindered, electron-rich monodentate dialkylbiarylphosphine ligands (e.g., BrettPhos, YPhos) has enabled the coupling of challenging substrates like aryl chlorides at room temperature. wiley.com

Base: A base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃). libretexts.org The strength of the base must be matched to the pKa of the amine to ensure efficient reaction without promoting side reactions.

Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used. libretexts.org The choice of solvent can affect catalyst solubility and stability.

The table below summarizes typical conditions and their impact on palladium-catalyzed aminations.

| Parameter | Options | Effect on Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Precatalysts can offer greater air stability and faster initiation. |

| Ligand | DPPF, BINAP, Buchwald-type ligands (e.g., BrettPhos) | Sterically hindered, electron-rich ligands stabilize the Pd(0) species and promote reductive elimination, increasing reaction rates and yields. wiley.com |

| Base | KOtBu, NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic alkoxides are highly effective but can be incompatible with base-sensitive functional groups. Weaker bases may require higher temperatures. |

| Solvent | Toluene, Dioxane, THF, t-BuOH | Affects solubility of reagents and catalyst stability. Can influence the rate of key catalytic steps. |

| Temperature | Room Temperature to >100 °C | Dependent on substrate reactivity and catalyst activity. More active catalysts allow for lower reaction temperatures. |

Mechanochemical and Photochemical Synthesis Techniques for Fluorinated Anilines

In the quest for more sustainable and efficient synthetic methods, mechanochemistry and photochemistry have emerged as powerful alternatives to traditional solution-phase reactions.

Mechanochemical Synthesis: This technique involves using mechanical force, typically through ball milling, to initiate chemical reactions in the absence of bulk solvents. nih.govresearchgate.net This solvent-free approach aligns with green chemistry principles by reducing waste and energy consumption. chemistryviews.org Mechanochemical versions of both Ullmann-type and Buchwald-Hartwig C-N couplings have been successfully developed. researchgate.netacs.org These reactions are often rapid, occurring in minutes, and can be highly efficient, sometimes providing access to products that are difficult to obtain in solution, particularly with poorly soluble starting materials. acs.org

Photochemical Synthesis: Photochemical methods utilize light to promote chemical reactions, often under very mild conditions at room temperature. nih.gov Visible-light photoredox catalysis, for instance, can be used to generate reactive radical intermediates that lead to the formation of C-N bonds. acs.org For fluorinated anilines, photochemical methods can enable unique transformations, such as the direct difluoroalkylation of anilines or the synthesis of asymmetric fluoroazobenzenes via nitrene insertion. nih.govresearchgate.net These light-driven methods offer a high degree of control and can proceed under conditions that are orthogonal to traditional thermal methods.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Principles

When evaluating synthetic routes to this compound, it is essential to compare them based on efficiency, selectivity, and adherence to green chemistry principles.

| Synthetic Route | Efficiency & Yield | Selectivity | Green Chemistry Considerations |

| Buchwald-Hartwig Amination | Generally high yields (often >90%) with optimized catalyst systems. wiley.com | High selectivity for mono-arylation. Side reactions are minimized with modern ligands. | Pros: High atom economy, avoids stoichiometric toxic metals (like Cu in classical Ullmann). Cons: Uses precious metal catalysts (Palladium), organic solvents, and phosphine ligands which can be toxic. |

| Nitro Reduction & Alkylation | Can be high-yielding over two steps. The reduction step is typically very efficient. youtube.com | The reduction step can be highly selective for the nitro group, leaving other functional groups intact with the correct choice of reagents. | Pros: Avoids palladium. Some reduction methods (e.g., catalytic hydrogenation, electrochemical) are green. Cons: A two-step process reduces overall efficiency. Some metal reductants (e.g., tin) produce toxic waste. |

| Reductive Amination | High efficiency as it is a one-pot, two-step process. | Generally good selectivity for the desired secondary amine. | Pros: High atom economy and step economy (reduces purification steps and solvent waste). nih.govCons: May require hydride reducing agents which can be hazardous. |

| Mechanochemical/Photochemical | Yields can be very high, and reactions are often much faster. nih.govresearchgate.net | Can offer unique selectivities not achievable by thermal methods. | Pros: Mechanochemistry is often solvent-free. chemistryviews.org Photochemistry uses light as a "reagent" and operates at mild temperatures, reducing energy consumption. nih.govCons: Scalability can be a challenge for some photochemical and mechanochemical setups. |

Advanced Spectroscopic and X Ray Diffraction Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For 3,4-Difluoro-N-(2-fluorobenzyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete analysis.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH-) proton.

The aromatic region (typically 6.0-8.0 ppm) would contain complex multiplets due to spin-spin coupling between adjacent protons (H-H coupling) and through-space coupling to fluorine atoms (H-F coupling). The protons on the 3,4-difluoroaniline (B56902) ring are influenced by the two fluorine atoms, leading to characteristic splitting patterns. Similarly, the four protons on the 2-fluorobenzyl ring would display complex splitting due to both H-H and H-F couplings.

The benzylic methylene protons (-CH₂-) would likely appear as a doublet or a triplet, depending on the coupling to the amine proton and the fluorine atom on the benzyl ring. The chemical shift for these protons is typically in the range of 4.0-5.0 ppm. The amine proton (-NH-) would appear as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature.

Detailed research findings on closely related N-benzylaniline structures show that the methylene bridge protons typically appear around 4.3 ppm, and the aromatic protons exhibit signals between 6.5 and 7.4 ppm. beilstein-journals.org

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound will show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached fluorine atoms.

Carbon atoms directly bonded to fluorine (C-F) exhibit large one-bond coupling constants (¹JCF) and appear as doublets. The chemical shifts of these carbons are shifted downfield compared to their non-fluorinated analogues. The carbons adjacent to the C-F bond will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

The aromatic carbons typically resonate in the 110-160 ppm range. The benzylic methylene carbon would be expected around 45-55 ppm. For example, in N-benzyl-2-chloroaniline, the methylene carbon appears at 47.9 ppm. guidechem.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Aromatic C-F | 140 - 160 | Doublet (large ¹JCF) |

| Aromatic C-N | 140 - 150 | Multiplet |

| Aromatic C-H | 100 - 135 | Multiplet |

| Aromatic C-C | 120 - 140 | Multiplet |

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. bldpharm.com For this compound, three distinct signals are expected, one for each unique fluorine environment.

The signals for the fluorine atoms on the aniline ring (at positions 3 and 4) and the fluorine on the benzyl ring (at position 2) will appear at different chemical shifts. These shifts are sensitive to the electronic environment and substitution pattern. bldpharm.com The spectrum would also show fluorine-fluorine (F-F) coupling between the F-3 and F-4 atoms on the aniline ring, and potentially through-space coupling to the F-2 on the benzyl ring, depending on the molecule's conformation.

While 1D NMR provides essential information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

COSY: Would establish H-H coupling networks within the aromatic rings.

HSQC: Would correlate each proton to its directly attached carbon atom.

HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the link between the benzyl and aniline moieties via the nitrogen and methylene bridge.

These techniques are crucial for piecing together the complex spectral data into a definitive molecular structure.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups.

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the secondary amine (N-H) group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings.

C-N Stretch: The stretching vibration for the aromatic C-N bond is typically found in the 1250-1360 cm⁻¹ range.

C-F Stretch: Strong, characteristic absorption bands for carbon-fluorine stretching vibrations are expected in the 1000-1350 cm⁻¹ region. The presence of multiple C-F bonds would likely result in several strong bands in this fingerprint region.

Analysis of related aniline compounds confirms these assignments; for instance, free aniline shows N-H stretching around 3433 and 3355 cm⁻¹ and aromatic C-H stretching at 3032 cm⁻¹. dntb.gov.ua

Table 2: Summary of Key Compound Names

| Compound Name |

|---|

| This compound |

| 3,4-Difluoroaniline |

| N-benzylaniline |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, the Raman spectrum would be dominated by vibrations originating from its three main structural components: the 3,4-difluoro-substituted aniline ring, the 2-fluoro-substituted benzyl ring, and the secondary amine linker.

Detailed vibrational analysis of the precursor, 3,4-difluoroaniline, has been performed using experimental and theoretical (DFT) methods. nih.gov The spectrum of N-benzylaniline has also been thoroughly analyzed. researchgate.net Based on these studies, the key Raman bands for this compound can be predicted. Strong bands are expected for the aromatic C-C stretching vibrations, typically appearing in the 1580-1620 cm⁻¹ region. The presence of multiple fluorine substituents would likely shift these frequencies. Vibrations involving the C-F bonds are also expected, typically as strong to medium intensity bands in the 1200-1300 cm⁻¹ region. Other significant vibrations include the C-N stretching modes and various in-plane and out-of-plane C-H bending modes.

Table 1: Predicted Characteristic Raman Peaks for this compound Based on Analogues

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Origin/Comment |

|---|---|---|

| Aromatic C-C Stretch | 1580 - 1620 | High intensity, characteristic of the phenyl rings. |

| C-F Stretch | 1200 - 1300 | Strong bands from the three fluorine substituents. |

| C-N Stretch | 1250 - 1350 | Stretching of the phenyl-N and benzyl-N bonds. |

| Ring Breathing Mode | ~1000 | Symmetric vibration of the aromatic rings. |

| C-H Bending (in-plane) | 1000 - 1300 | Multiple bands from aromatic and CH₂ groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₃H₁₀F₃N, giving it a monoisotopic mass of approximately 257.07 g/mol .

In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion peak ([M]⁺ or [M+H]⁺) is expected to be observed. The fragmentation of N-benzylaniline derivatives is well-understood and typically proceeds through predictable pathways. nih.gov The most prominent fragmentation pathway for this compound would likely be the α-cleavage of the C-N bond adjacent to the secondary amine. This results in the cleavage of the bond between the nitrogen and the benzylic carbon, leading to two primary fragmentation routes:

Loss of the 2-fluorobenzyl radical: This would generate a fragment ion corresponding to the 3,4-difluoroaniline radical cation or a related structure.

Loss of the 3,4-difluorophenyl radical: This would produce a fragment corresponding to the protonated 2-fluorobenzylamine.

A characteristic cleavage for benzylamines is the formation of a tropylium (B1234903) ion (C₇H₇⁺) or a substituted tropylium ion through rearrangement, which is often a very stable and abundant ion in the spectrum. Further fragmentation could involve the loss of small neutral molecules like hydrogen fluoride (B91410) (HF) from the fluorinated rings.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (approx.) | Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 257 | [C₁₃H₁₀F₃N]⁺ | Molecular Ion (M⁺) |

| 148 | [C₇H₅F₂N]⁺ | Loss of fluorobenzyl radical (•C₇H₆F) |

| 129 | [C₆H₄F₂N]⁺ | 3,4-difluoroaniline radical cation |

| 109 | [C₇H₆F]⁺ | 2-fluorobenzyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound would be characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic rings and the non-bonding electrons of the nitrogen atom.

Studies on the precursor 3,4-difluoroaniline show absorption maxima in ethanol (B145695) at approximately 243 nm and 293 nm. nih.gov N-benzylaniline, the parent molecule, also shows characteristic aromatic absorptions. The spectrum of the title compound is expected to be a composite of the chromophores from the 3,4-difluoroaniline and 2-fluorobenzyl moieties. The aniline part acts as a strong chromophore, and its absorption is influenced by the auxochromic effect of the amine group and the electron-withdrawing fluorine atoms. The addition of the 2-fluorobenzyl group is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift depending on the electronic interactions between the two ring systems.

The primary absorption bands would be due to:

π → π transitions:* These are typically high-intensity bands occurring at shorter wavelengths (below 300 nm) and are associated with the electronic excitations within the π-systems of the two aromatic rings.

n → π transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. These often appear as a shoulder or a weaker band at longer wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λ_max (nm) | Comments |

|---|---|---|

| π → π* | ~240 - 250 | High-intensity band, related to phenyl ring excitations. |

| π → π* | ~290 - 300 | Band associated with the aniline chromophore system. |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

No published crystal structure exists for this compound. However, the crystal structure of the parent compound, N-benzylaniline, provides a valuable model for its likely molecular conformation. In the solid state, N-benzylaniline features two independent molecules in the asymmetric unit. A key feature is the relative orientation of the two aromatic rings, which are significantly twisted with respect to each other, with dihedral angles of 80.76(4)° and 81.40(4)°. A similar non-planar conformation is expected for this compound to minimize steric hindrance. The nitrogen atom in N-benzylaniline exhibits a nearly planar geometry, suggesting some sp² character due to the delocalization of its lone pair into the aniline ring.

Table 4: Crystallographic Data for the Analogue N-benzylaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8741 (8) |

| b (Å) | 5.7656 (4) |

| c (Å) | 31.141 (2) |

| β (°) | 95.895 (3) |

| Volume (ų) | 2122.1 (2) |

| Z (molecules/unit cell) | 8 |

Data sourced from Betz et al. (2011).

The crystal packing of this compound would be dictated by a combination of weak intermolecular forces. Given the presence of a secondary amine (N-H group) and three fluorine atoms, a variety of interactions are possible.

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor. While there are no strong conventional acceptors, weak N-H···F or N-H···π hydrogen bonds are highly probable. In the crystal structure of N-benzylaniline, the molecules are linked by N-H···π interactions, where the N-H group of one molecule interacts with the center of the phenyl ring of another. A similar motif could be present in the title compound.

Halogen Bonding: Fluorine is generally a weak halogen bond acceptor, but C-F···π or C-H···F interactions are frequently observed in the crystal packing of fluorinated organic molecules. These interactions, though weak, collectively contribute to the stability of the crystal lattice.

π-π Stacking: Interactions between the electron-rich π systems of the aromatic rings can also play a role in stabilizing the crystal structure. The introduction of fluorine atoms modifies the electrostatic potential of the rings, potentially favoring offset or edge-to-face π-stacking arrangements over face-to-face stacking.

The interplay of these diverse and weak interactions would ultimately determine the final three-dimensional architecture of the crystal.

Computational and Theoretical Investigations of 3,4 Difluoro N 2 Fluorobenzyl Aniline

Quantum Chemical Methodologies

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecular systems. For a molecule with the complexity of 3,4-Difluoro-N-(2-fluorobenzyl)aniline, which contains multiple aromatic rings and electronegative fluorine atoms, methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to provide a detailed electronic and structural description.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. acs.org DFT methods are used to optimize molecular geometries and calculate a wide range of electronic properties. scispace.comresearchgate.net

For aniline (B41778) derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly used in conjunction with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to accurately model the system. scispace.comresearchgate.net These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's electronic stability and reactivity. kashanu.ac.ir For substituted anilines, DFT is also employed to compute properties like dipole moments, polarizability, and first-order hyperpolarizability, which are crucial for understanding intermolecular interactions and potential applications in nonlinear optics. researchgate.net

| Parameter | Typical DFT Method | Purpose |

| Geometry Optimization | B3LYP/6-31G(d,p) | To find the lowest energy structure (stable conformation) of the molecule. scispace.com |

| Electronic Properties | B3LYP/6-311++G(d,p) | To calculate HOMO-LUMO energies, dipole moment, and polarizability. researchgate.net |

| Vibrational Frequencies | B3LYP/6-31G(d,p) | To confirm that the optimized structure is a true minimum on the potential energy surface and to predict infrared spectra. scispace.com |

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. emerginginvestigators.org While often less accurate than DFT for many systems due to the lack of electron correlation, they serve as a valuable baseline. For more precise characterization, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used, though they are significantly more computationally demanding.

In studies of related N-phenylalkyl compounds, Ab initio calculations at levels such as RHF/3-21G and RHF/6-31G(d) have been performed to explore conformational energy surfaces. These methods are particularly useful for unambiguously characterizing stationary points on the potential energy surface as either minima or transition states through frequency calculations. Comparing results from both DFT and Ab initio methods allows for a more robust validation of the computational findings.

Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Computational methods are used to determine the most stable geometric arrangements and the energy barriers to rotation around key single bonds.

Optimized Geometries and Conformational Preferences

The geometry of this compound is defined by the spatial arrangement of its three main components: the 3,4-difluoroaniline (B56902) ring, the 2-fluorobenzyl ring, and the bridging N-CH₂ group. DFT calculations are highly effective for determining optimized molecular structures, which often show good agreement with experimental data from techniques like X-ray crystallography when available for analogous compounds. researchgate.net

| Parameter | Description | Expected Influence |

| C-N-C bond angle | The angle of the central amine bridge | Influences the overall spatial arrangement of the two rings. |

| Dihedral Angle (Ar-N-CH₂-Ar) | Defines the twist between the aniline and benzyl (B1604629) moieties | Determines the global conformation (e.g., extended vs. folded). |

| C-F bond lengths | Length of the carbon-fluorine bonds | Typically around 1.35 Å, influenced by the aromatic system. |

Potential Energy Surface (PES) Scans for Rotational Barriers and Stability

Potential Energy Surface (PES) scans are a powerful computational technique used to map the energy of a molecule as a function of one or more geometric parameters, typically dihedral angles. researchgate.net By systematically rotating a specific bond and optimizing the rest of the molecular geometry at each step, a profile of the rotational energy barrier can be generated. mdpi.com

For this compound, PES scans would be crucial for understanding the rotational dynamics around the N-C(benzyl) and C(aniline)-N bonds. These calculations, often performed at a DFT level like B3LYP/6-311G**, reveal the energy minima corresponding to stable conformers and the transition states that separate them. researchgate.net The height of the energy barrier between conformers indicates the ease of interconversion at a given temperature. mdpi.com Studies on similar flexible molecules show that these barriers can be accurately estimated and correlated with experimental results from techniques like NMR spectroscopy. mdpi.com

| Dihedral Angle Scanned | Energy Minimum (kcal/mol) | Energy Maximum (kcal/mol) |

| 0° | 0.0 (Global Minimum) | - |

| 60° | 1.5 | - |

| 120° | 3.5 (Rotational Barrier) | 3.5 |

| 180° | 0.8 (Local Minimum) | - |

| 240° | 1.5 | - |

| 300° | 3.5 (Rotational Barrier) | 3.5 |

Note: This table presents hypothetical data to illustrate the output of a PES scan for a single bond rotation. Actual values would require specific calculations for the molecule.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). kashanu.ac.iracs.org

The HOMO is the outermost orbital containing electrons and is associated with the ability to donate electrons, while the LUMO is the innermost empty orbital and relates to the ability to accept electrons. acs.org The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. kashanu.ac.irresearchgate.net

The electron-withdrawing nature of the three fluorine atoms in this compound is expected to lower the energy of both the HOMO and LUMO and influence the electron density across the aromatic systems. nih.gov This can affect the molecule's susceptibility to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Global chemical reactivity descriptors are calculated from the ionization potential (IP ≈ -E_HOMO) and electron affinity (EA ≈ -E_LUMO) to provide further insight. acs.orgresearchgate.net

| Descriptor | Formula | Chemical Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. kashanu.ac.ir |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. acs.org |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. acs.org |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Quantifies the energy lowering of a system when it accepts electrons. researchgate.net |

These computational investigations provide a detailed, atomistic-level understanding of this compound, offering valuable predictions of its structure, stability, and chemical reactivity that are essential for guiding further experimental work.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and make unambiguous assignments of spectral features.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical predictions are highly valuable for assigning the signals in experimentally obtained NMR spectra, especially for complex molecules with many overlapping peaks. The correlation between calculated and experimental chemical shifts serves as a strong validation of the computationally determined molecular structure. For related fluorinated benzamides, spectroscopic data has been used to confirm molecular structure. asianpubs.org

The simulation of infrared (IR) and Raman spectra provides a powerful means to understand the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. nih.gov A detailed assignment of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. globalresearchonline.net

For this compound, theoretical vibrational analysis would help in assigning the characteristic stretching and bending frequencies associated with the C-F, C-N, N-H, and aromatic C-H bonds. Comparing the computed spectrum with experimental FT-IR and FT-Raman data allows for a comprehensive vibrational characterization of the molecule. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways

The study of reaction mechanisms through computational methods provides a molecular-level view of how chemical transformations occur. For a compound such as this compound, this would involve mapping the potential energy surface of a given reaction to identify the most favorable pathways.

Calculation of Activation Energies and Transition States

A critical aspect of understanding reaction kinetics is the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and the geometry of transition states (the highest energy point along the reaction coordinate). Density Functional Theory (DFT) is a common computational method employed for such calculations in related aniline derivatives. These calculations would be instrumental in predicting the feasibility and rate of synthetic routes or degradation pathways involving this compound. At present, no published data for these parameters specific to this compound could be located.

Investigation of Electron Donor-Acceptor (EDA) Complex Formation

Electron donor-acceptor (EDA) complexes are formed through the interaction of an electron-rich species (donor) with an electron-deficient one (acceptor). Aniline derivatives can act as electron donors. Investigations into the formation of EDA complexes involving this compound would shed light on its intermolecular interactions and potential for use in charge-transfer applications. Such studies typically involve computational modeling to determine the geometry, stability, and electronic properties of the complex. While the formation of an EDA complex between various anilines and ethyl difluoroiodoacetate has been reported, specific studies on this compound are absent from the literature.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are frequently used to predict the NLO properties of organic molecules. These calculations can provide values for key parameters such as polarizability and hyperpolarizability, which are indicative of a material's NLO response. For fluorinated organic compounds, theoretical predictions of NLO properties are common, but no such data has been published for this compound.

Elucidation of Reaction Mechanisms and Pathways Involving the Chemical Compound

Mechanistic Studies of N-Alkylation Reactions

The formation of the C-N bond in 3,4-Difluoro-N-(2-fluorobenzyl)aniline from 3,4-difluoroaniline (B56902) and 2-fluorobenzyl alcohol is a classic example of N-alkylation. Modern synthetic methods favor sustainable approaches such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which offers high atom economy with water as the sole byproduct. acs.orgnih.gov This process typically relies on transition metal-based catalysts. researchgate.net

The borrowing hydrogen (BH) mechanism is a sophisticated, multi-step process that enables the alkylation of amines using alcohols. scientificupdate.com This catalytic domino reaction avoids the use of stoichiometric activating reagents or leaving groups, making it an environmentally benign alternative to traditional methods. nih.gov The general pathway, as applied to the synthesis of this compound, involves three key stages:

Oxidation: The catalyst, often a transition metal complex of iridium, ruthenium, nickel, or manganese, first abstracts a hydrogen atom from the 2-fluorobenzyl alcohol. acs.orgnih.govnih.gov This initial dehydrogenation step oxidizes the alcohol to its corresponding aldehyde (2-fluorobenzaldehyde) and forms a metal-hydride intermediate. acs.org

Condensation: The newly formed 2-fluorobenzaldehyde then undergoes a condensation reaction with 3,4-difluoroaniline. This step forms a crucial imine intermediate (N-(2-fluorobenzylidene)-3,4-difluoroaniline), releasing a molecule of water. acs.org

Reduction (Hydrogenation): In the final step, the metal-hydride species, which "borrowed" the hydrogen from the alcohol, transfers it back to the imine intermediate. This reduction of the C=N double bond yields the final product, this compound, and regenerates the active catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

This entire process is a closed loop where the alcohol acts as the hydrogen donor for the reductive amination of the in-situ generated aldehyde. nih.gov

The efficiency of the borrowing hydrogen N-alkylation is entirely dependent on the catalytic cycle. While various metals can be used, iridium and ruthenium complexes have been extensively studied. nih.govacs.org

The Catalytic Cycle:

Catalyst Activation: The cycle often begins with the coordination of the alcohol (or its corresponding alkoxide, formed in the presence of a base) to the metal center. nih.gov

β-Hydride Elimination: The coordinated alkoxide undergoes β-hydride elimination to release the aldehyde and form the metal-hydride species. This is often the rate-determining step. acs.orgacs.org

Imine Formation: The aldehyde reacts with the amine in the solution. This typically proceeds through a hemiaminal intermediate, which then dehydrates to form the imine. researchgate.net The formation of the imine can be reversible, and the presence of water can inhibit the reaction rate by pushing the equilibrium backward. acs.org

Imine Coordination and Reduction: The imine coordinates to the metal-hydride complex. Subsequent migratory insertion of the hydride to the imine's carbon atom, followed by protonolysis, yields the final N-alkylated amine and regenerates the catalyst. nih.gov

| Catalyst Type | Key Intermediate Species | Role in Mechanism | References |

|---|---|---|---|

| Iridium-NHC Complexes | Iridium-hydride, Imine | Catalyzes alcohol oxidation and imine reduction. The catalyst's resting state is often an iridium-hydride complex with a coordinated amine ligand. | nih.govacs.orgacs.org |

| Ruthenium-Pincer Complexes | Ruthenium-hydride, Aldehyde | Efficiently facilitates the dehydrogenation of the alcohol to form the aldehyde intermediate. | nih.gov |

| Nickel Single Atom Catalysts (SACs) | Imine, Metal-hydride | Computational studies show catalysis through a feasible energy pathway involving proton uptake and H atom transfer. | acs.org |

| Manganese-Pincer Complexes | Aldehyde, Imine | Provides a non-precious metal alternative for selective mono-N-alkylation via the borrowing hydrogen pathway. | nih.gov |

Pathways of Fluorination and Fluoroalkylation Reactions

Further functionalization of this compound could involve additional fluorination, a process that often proceeds through radical mechanisms, especially for the fluorination of C(sp³)–H bonds like those on the benzylic carbon.

Radical fluorination provides a pathway to replace C-H bonds with C-F bonds. wikipedia.org These reactions typically operate via a radical chain mechanism, which consists of three distinct phases: initiation, propagation, and termination. libretexts.org

Initiation: This phase involves the generation of a radical species. This can be achieved through the homolytic cleavage of a radical initiator (like a peroxide) by heat or light, or through interaction with a catalyst. libretexts.org In the context of benzylic fluorination, a reagent might generate a radical that is capable of abstracting a hydrogen atom from the benzylic position. beilstein-journals.org

Propagation: This is the "chain" part of the reaction. A radical generated in the initiation step abstracts a hydrogen atom from the benzylic position of this compound. This creates a resonance-stabilized benzylic radical. This carbon-centered radical then reacts with a fluorine source (such as Selectfluor or N-fluorobenzenesulfonimide, NFSI) to form the C-F bond and generate a new radical, which continues the chain. libretexts.orgnih.gov

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical molecule. libretexts.org Due to the low concentration of radicals, this is a rare event compared to the propagation steps.

| Fluorine Source | Typical Use | Mechanism Notes | References |

|---|---|---|---|

| Selectfluor | Electrophilic and radical fluorination | Can act as a fluorine atom transfer agent to carbon-centered radicals. Often used in photoredox or metal-catalyzed reactions. | nih.govthieme-connect.de |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic and radical fluorination | Similar to Selectfluor, it can transfer a fluorine atom to a radical intermediate. | beilstein-journals.orgnih.gov |

| Fluorine Gas (F₂) | Direct fluorination | Highly reactive and non-selective; its weak F-F bond allows for homolytic cleavage to initiate radical processes. | wikipedia.org |

Regioselectivity in fluorination refers to the control of which position on a molecule is fluorinated. In radical C-H fluorination of this compound, the benzylic position is the most likely site of reaction. This is because the C-H bond at the benzylic position is significantly weaker than other C-H bonds (e.g., on the aromatic rings) due to the resonance stabilization of the resulting benzylic radical. beilstein-journals.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Since the benzylic carbon in the parent compound is achiral, stereoselectivity is not a consideration for its direct fluorination. However, in the broader context of synthesizing complex fluorinated molecules, stereocontrol is critical. For instance, in the synthesis of fluorinated N-heterocycles or amino acids, chiral catalysts or auxiliaries are employed to direct the incoming fluorine atom to a specific face of the molecule, thereby creating a specific stereoisomer. beilstein-journals.orgbeilstein-journals.org Acid-mediated ring-opening of aziridines with a fluorine source can also produce β-fluoroamines, where the stereochemical outcome depends on the substitution pattern and whether the mechanism is closer to an Sₙ1 or Sₙ2 pathway. nih.gov

Influence of Fluorine Substituents on Reaction Kinetics and Thermodynamics

The presence of three fluorine atoms in this compound profoundly influences its reactivity compared to its non-fluorinated analog. Fluorine's high electronegativity exerts strong inductive effects, which alters reaction rates (kinetics) and the stability of reactants, intermediates, and products (thermodynamics). rsc.orgsemanticscholar.org

Influence on Kinetics:

N-Alkylation: The two fluorine atoms on the aniline (B41778) ring are strongly electron-withdrawing. This effect decreases the electron density on the nitrogen atom, making the amine less nucleophilic. A decrease in nucleophilicity would be expected to slow the rate of the condensation step with the aldehyde in the borrowing hydrogen mechanism.

Nucleophilic Substitution: The presence of a fluorine atom can significantly hinder the rate of nucleophilic substitution (Sₙ2 reactions) at an adjacent carbon. researchgate.net This is due to electrostatic repulsion between the lone pairs of the fluorine and the incoming nucleophile. This effect would be relevant in reactions where the benzylic carbon is the electrophilic site.

Influence on Thermodynamics:

Bond Strengths: The carbon-fluorine (C-F) bond is exceptionally strong (around 116 kcal/mol), significantly stronger than a C-H bond. This high bond dissociation energy means that reactions involving the cleavage of a C-F bond are thermodynamically less favorable and require more energy. nist.gov

Acidity/Basicity: The electron-withdrawing fluorine atoms decrease the basicity of the aniline nitrogen. This lower pKa means that a stronger base might be required in reactions that involve the deprotonation of the N-H group.

Intermediate Stability: Fluorine's inductive effect can stabilize or destabilize charged intermediates. For example, it would destabilize a carbocation at an adjacent position but could stabilize a carbanion. This influences the energy landscape of the reaction pathway and can favor certain mechanisms over others. rsc.org

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient information to generate an article on the " this compound" with a specific focus on "Experimental Verification of Proposed Mechanisms."

Therefore, in the absence of relevant research findings, it is not possible to provide a detailed and scientifically accurate article that adheres to the strict outline and content requirements of the user's request. Further research and publication in the scientific community are needed to elucidate the reaction mechanisms involving this compound.

Structure Reactivity and Structure Property Relationships Beyond Biological Applications

Electronic Effects of Multiple Fluorine Substitutions on Aromatic Rings

The incorporation of fluorine atoms onto the aromatic rings of the N-benzyl aniline (B41778) scaffold significantly modifies the electronic landscape of the molecule. numberanalytics.com Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing inductive effect (-I effect). vaia.com This effect reduces the electron density of the aromatic rings, which deactivates them towards electrophilic substitution reactions. numberanalytics.comvaia.com This deactivation is more pronounced with multiple fluorine atoms, as seen in the 3,4-difluoro-substituted aniline ring. numberanalytics.com

Despite this strong deactivating inductive effect, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). vaia.com This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. vaia.com In 3,4-Difluoro-N-(2-fluorobenzyl)aniline, the electronic properties of the two rings are distinct:

3,4-Difluoroaniline (B56902) Ring: The two fluorine atoms strongly withdraw electron density, making the ring generally less reactive to electrophiles. Their directing effects, combined with the powerful activating and ortho-, para- directing effect of the amino group, create a complex substitution pattern.

2-Fluorobenzyl Ring: The single fluorine atom also exerts a deactivating inductive effect and an ortho-, para- directing resonance effect on this ring. vaia.com

The substitution of hydrogen with fluorine atoms creates new π-orbitals that are lower in energy than the original aromatic orbitals. nih.govacs.org This phenomenon, termed "fluoromaticity," can lead to further stabilization of the aromatic ring, increasing resistance to addition reactions and enhancing thermal and chemical stability. nih.govacs.org Furthermore, fluorine substitution lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and generally decreasing reactivity towards electron-rich species. numberanalytics.com

| Ring System | Substituent Effects | Predicted Impact on Electron Density |

| Aniline Ring | Two fluorine atoms (positions 3, 4) | Strong electron withdrawal (inductive effect), partially offset by resonance donation. Overall deactivation. |

| One amino group (position 1) | Strong electron donation (resonance effect). Overall activation, competing with fluorine deactivation. | |

| Benzyl (B1604629) Ring | One fluorine atom (position 2) | Electron withdrawal (inductive effect), partially offset by resonance donation. Overall deactivation. |

Conformational Flexibility and Stereochemical Considerations of the N-Benzyl Aniline Scaffold

The N-benzyl aniline scaffold provides significant conformational flexibility. Studies on the parent N-benzylaniline molecule show that the nitrogen atom adopts a nearly planar geometry. nih.govnih.govresearchgate.net A key structural feature is the relative orientation of the two aromatic rings. In the crystal structure of N-benzylaniline, the planes of the two rings are nearly perpendicular to each other, with reported intersection angles of approximately 80.76° and 81.40°. nih.govnih.govresearchgate.net

This twisted conformation arises from the interplay between steric hindrance and electronic effects. For this compound, this conformational preference is likely maintained, though modified by the fluorine substituents.

Steric Factors: The fluorine atom at the ortho-position of the benzyl ring introduces steric bulk near the bridge connecting the two rings. This can influence the preferred rotational angle (torsion angle) around the N-CH₂ and CH₂-Ar bonds to minimize steric clash.

The flexibility of the methylene (B1212753) (-CH₂-) linker allows the two fluorinated aromatic rings to adopt various spatial arrangements. Conformational analysis of related structures suggests that dynamic processes, such as pedal motion, can occur in the solid state. nih.gov The specific packing arrangement in a crystal can also significantly influence the observed molecular conformation. rsc.org

Interplay between Aromatic Ring Substitution Patterns and Reactivity Profile

The reactivity of this compound is a direct consequence of the electronic effects of its substituents. While fluorination generally deactivates aromatic rings toward electrophilic attack, it can make them more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comvaia.com

Reactivity of the 3,4-Difluoroaniline Ring: The strong activating effect of the amino group (-NH-) dominates, directing incoming electrophiles primarily to the ortho and para positions (positions 2, 6, and 4). However, position 4 is already substituted by fluorine. The fluorine atoms at positions 3 and 4 deactivate the ring, making reactions less facile than in aniline itself. The competition between the directing effects of the amino group and the fluorine atoms will determine the regioselectivity of substitution reactions.

Reactivity of the 2-Fluorobenzyl Ring: This ring is deactivated towards electrophilic substitution. numberanalytics.com The fluorine atom will direct incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 5, as position 1 is the attachment point).

Reactivity at the Benzylic Position: The methylene bridge (-CH₂) is a potential site for radical or oxidative reactions. Studies on the fluorination of phenylacetic acid derivatives show that the electronic nature of the aromatic ring influences the reaction's course. acs.org The presence of electron-withdrawing fluorine atoms on both rings would affect the stability of any radical or carbocation intermediate formed at the benzylic carbon.

Reactivity at the Nitrogen Atom: The aniline nitrogen is a nucleophilic center. Its basicity and nucleophilicity are fine-tuned by the electronic effects of the substituents on both rings. researchgate.net The electron-withdrawing 3,4-difluorophenyl group will reduce the basicity of the nitrogen compared to aniline, while the 2-fluorobenzyl group also contributes a modest electron-withdrawing effect.

Impact of Molecular Structure on Charge Transfer and Optical Properties

Fluorine substitution is a known strategy for tuning the optical and electronic properties of π-conjugated organic materials. researchgate.netuws.ac.uk The structure of this compound, featuring an electron-donating amino group and electron-withdrawing fluorinated rings, is conducive to intramolecular charge transfer (ICT). researchgate.netiaea.org

Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the electron-rich aniline moiety (donor) to an orbital on the electron-deficient fluorinated rings (acceptor). This ICT character significantly influences the molecule's optical properties.

Absorption and Emission: The HOMO-LUMO gap is a key determinant of absorption and emission wavelengths. acs.org The presence of multiple fluorine atoms lowers the HOMO energy and raises the LUMO energy, which can affect the color and fluorescence of the compound. numberanalytics.com In related N-benzyl aniline systems designed for nonlinear optics, such as N-benzyl-2-methyl-4-nitroaniline (BNA), the ICT from the amine/ring to the nitro group is responsible for a large quadratic optical nonlinearity. researchgate.net While less polarized than BNA, the subject molecule is expected to exhibit some degree of ICT.

Solvatochromism: Compounds with significant ICT character often exhibit solvatochromism, where the absorption and emission wavelengths shift depending on the polarity of the solvent. The more stabilized the charge-separated excited state is by a polar solvent, the greater the red-shift (bathochromic shift) observed in the emission spectrum.

The specific substitution pattern and conformation dictate the efficiency of this charge transfer. A more planar conformation between the donor and acceptor parts of a molecule can enhance π-orbital overlap and lead to more efficient ICT, while a twisted conformation, as is likely in this N-benzyl aniline scaffold, may reduce it. nih.govnih.gov

| Property | Influencing Structural Feature | Predicted Effect |

| HOMO-LUMO Gap | Fluorine substitution | Increased gap compared to non-fluorinated analogue. numberanalytics.com |

| Intramolecular Charge Transfer (ICT) | Donor (Aniline N) and Acceptor (Fluorinated Rings) | Potential for ICT from the aniline portion to the rings upon excitation. researchgate.netiaea.org |

| Optical Absorption (UV-Vis) | π-conjugated system and ICT | Absorption bands corresponding to π-π* and ICT transitions. acs.org |

| Fluorescence | Potential for ICT emission | Possible emission from an ICT state, likely sensitive to solvent polarity. iaea.org |

Synthetic Utility and Advanced Research Applications

The Chemical Compound as a Versatile Synthetic Scaffold for Organic Synthesis

3,4-Difluoro-N-(2-fluorobenzyl)aniline serves as a promising scaffold for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles. The inherent reactivity of the N-benzylaniline core can be harnessed to forge new ring systems of significant interest in medicinal and materials chemistry.

One of the key synthetic applications of N-benzylaniline derivatives is in the synthesis of quinolines. Various methods have been developed for the synthesis of quinolines from anilines and a three-carbon component. iipseries.org For instance, the Combes synthesis involves the condensation of anilines with β-diketones followed by acid-catalyzed cyclization. iipseries.org Another prominent method is the Skraup synthesis, which utilizes glycerol, an oxidizing agent, and sulfuric acid to convert anilines into quinolines. iipseries.org More contemporary approaches include visible-light-induced photocatalytic aerobic oxidative C(sp³)–H functionalization of glycine (B1666218) derivatives with anilines to afford substituted quinolines. mdpi.com The structural framework of this compound, possessing both an aniline (B41778) and a benzyl (B1604629) moiety, makes it an intriguing candidate for intramolecular cyclization strategies to yield fluorinated quinoline (B57606) derivatives. Electrophilic cyclization of N-(2-alkynyl)anilines, for example, provides a mild and efficient route to a variety of substituted quinolines. nih.gov By analogy, functionalization of the benzyl group of the title compound to introduce an appropriate electrophilic or radical trigger could initiate cyclization onto the difluorophenyl ring, leading to novel polycyclic structures.

Furthermore, the diarylamine structure is a cornerstone for the synthesis of acridines. The Bernthsen acridine (B1665455) synthesis, for instance, involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid like zinc chloride. pharmaguideline.com While this typically requires a diphenylamine, modifications of the N-benzylaniline structure could facilitate access to acridine scaffolds. A palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine (B2592992) has been shown to produce 9-substituted acridines. mdpi.com This suggests that catalytic C-H activation or functionalization of the aromatic rings of this compound could pave the way for intramolecular annulation to form fluorinated acridine derivatives.

The reactivity of the aniline and benzyl groups allows for a range of synthetic transformations that can lead to the formation of diverse heterocyclic systems. These reactions underscore the potential of this compound as a versatile building block for creating libraries of complex molecules for further investigation.

Strategies for Derivatization and Generation of Molecular Diversity

The generation of molecular diversity from a core scaffold is a fundamental concept in drug discovery and materials science. This compound offers multiple handles for derivatization, allowing for systematic modification of its structure to explore structure-activity relationships.

The secondary amine is a prime site for derivatization. N-Acylation is a common and straightforward method to introduce a wide array of substituents. Reaction with acyl chlorides or anhydrides under basic conditions would yield the corresponding amides. This transformation not only introduces new functional groups but also alters the electronic properties and conformational flexibility of the molecule. Acylation is one of the most widely used procedures for the GC analysis of primary and secondary amines. researchgate.net

N-Alkylation represents another key strategy for derivatization. Reaction with various alkyl halides or other electrophilic alkylating agents can introduce diverse alkyl chains, rings, or functionalized appendages to the nitrogen atom. researchgate.net These modifications can significantly impact the steric and electronic environment of the molecule.

Electrophilic aromatic substitution on the electron-rich aromatic rings provides another avenue for diversification. The amino group is a powerful activating group, directing electrophiles to the ortho and para positions of the aniline ring. byjus.comlibretexts.org However, the fluorine atoms on the 3,4-difluoroaniline (B56902) ring are deactivating, and their directing effects would also influence the regioselectivity of substitution reactions like halogenation, nitration, and sulfonation. wikipedia.org Careful control of reaction conditions would be necessary to achieve selective functionalization of either the difluorinated or the monofluorinated ring.

The following table summarizes potential derivatization strategies for this compound:

| Derivatization Strategy | Reagents and Conditions | Potential Products |

| N-Acylation | Acyl chlorides, anhydrides; base | N-acylated derivatives (amides) |

| N-Alkylation | Alkyl halides, tosylates; base | N-alkylated derivatives (tertiary amines) |

| Electrophilic Aromatic Substitution | Halogenating agents (e.g., Br₂), nitrating agents (e.g., HNO₃/H₂SO₄), sulfonating agents (e.g., SO₃/H₂SO₄) | Ring-substituted derivatives |

These derivatization strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the development of new compounds with tailored properties.

Exploration of the Chemical Compound in Non-Biological Material Science Applications (e.g., Optoelectronic Materials)

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds highly attractive for applications in material science, particularly in the field of optoelectronics. The introduction of fluorine can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enhance thermal and oxidative stability, and affect intermolecular packing, all of which are critical parameters for device performance. bohrium.com